Isavuconazonium chloride dihydrochloride
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Overview
Description
Isavuconazonium chloride dihydrochloride is a systemic antifungal medication belonging to the triazole class. It is a prodrug of isavuconazole, which is used to treat invasive aspergillosis and mucormycosis . The compound is known for its high solubility in water, making it suitable for both oral and intravenous administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride dihydrochloride involves multiple steps. One of the key intermediates in the synthesis is isavuconazonium iodide, which is then converted to this compound using anion exchange resins . The reaction conditions are optimized to facilitate the scale-up of the process, achieving a high yield and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of ion exchange resins instead of traditional acids like H2SO4. This method not only improves the yield but also enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isavuconazonium chloride dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isavuconazole.
Reduction: Not commonly involved.
Substitution: Involves the exchange of anions to form different salts.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Substitution: Utilizes ion exchange resins for anion exchange.
Major Products Formed
The major product formed from these reactions is isavuconazole, the active antifungal agent .
Scientific Research Applications
Isavuconazonium chloride dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triazole antifungals.
Biology: Investigated for its effects on fungal cell membranes.
Medicine: Widely used in the treatment of invasive fungal infections like aspergillosis and mucormycosis.
Industry: Employed in the development of new antifungal formulations.
Mechanism of Action
Isavuconazonium chloride dihydrochloride is converted into isavuconazole inside the body. Isavuconazole inhibits lanosterol 14-alpha demethylase (CYP51A1), leading to the accumulation of toxic precursors in the fungal cytoplasm. This disrupts the fungal cell membrane, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another triazole antifungal used for similar indications.
Posaconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
Isavuconazonium chloride dihydrochloride stands out due to its high solubility in water, which allows for both oral and intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with other antifungals .
Properties
CAS No. |
338990-84-4 |
---|---|
Molecular Formula |
C35H37Cl3F2N8O5S |
Molecular Weight |
826.1 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1 |
InChI Key |
HUVDUZGLFMQIAC-ZDZOMAJASA-M |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-] |
Origin of Product |
United States |
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